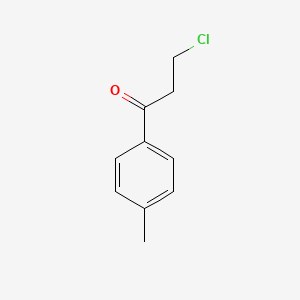

4'-Methyl-3-chloropropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36075. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOWEVLVOUMCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284176 | |

| Record name | 4'-Methyl-3-chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22422-21-5 | |

| Record name | 22422-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methyl-3-chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-(4-methylphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Methyl-3-chloropropiophenone (CAS: 22422-21-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Methyl-3-chloropropiophenone, a key chemical intermediate. It details its physicochemical properties, synthesis and purification protocols, and analytical characterization methods. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering a compilation of essential technical data to support their work with this compound. While this compound is primarily utilized as a building block in the synthesis of more complex molecules, including potential therapeutic agents, this guide focuses on the intrinsic properties and handling of the compound itself.

Chemical and Physical Properties

This compound, also known as 3-chloro-1-(4-methylphenyl)propan-1-one, is a halogenated aromatic ketone. Its core structure consists of a p-tolyl group attached to a three-carbon chain containing a ketone and a terminal chlorine atom.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 22422-21-5 |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol [3] |

| Appearance | White to off-white solid[2] |

| Melting Point | 77-80 °C[2] |

| Boiling Point | 288.1 ± 23.0 °C at 760 mmHg[1] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted)[2] |

| Flash Point | 146.3 ± 13.7 °C[1] |

| Solubility | Soluble in chloroform and methanol[2]. |

| InChI Key | DAOWEVLVOUMCEY-UHFFFAOYSA-N[3] |

Synthesis and Purification

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride.

Synthesis via Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the reaction of toluene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is generally carried out in a suitable inert solvent.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for a similar Friedel-Crafts acylation is described below, which can be adapted for the synthesis of this compound.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in a dry, inert solvent such as dichloromethane.

-

Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add 3-chloropropionyl chloride (1.0 equivalent) to the stirred suspension.

-

Addition of Aromatic Substrate: Following the addition of the acylating agent, add toluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent (e.g., dichloromethane).

-

Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude this compound is typically purified by recrystallization from a suitable solvent or solvent system.

Experimental Protocol:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of similar compounds include ethanol, pentane, or hexane/acetone mixtures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote complete crystallization.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons, the methylene groups of the propyl chain, and the methyl group on the phenyl ring. |

| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, methylene carbons, and the methyl carbon. |

| FT-IR | Characteristic absorption bands for the carbonyl (C=O) stretching, C-H stretching of the aromatic and aliphatic groups, and the C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

| HPLC/GC-MS | A single major peak indicating the purity of the compound. |

Biological Activity and Applications

Currently, there is limited publicly available information on the direct biological activity or cytotoxicity of this compound. Its primary role in the life sciences is as a versatile intermediate in the synthesis of various biologically active molecules. For instance, it is a known precursor in the synthesis of certain Mannich bases that have been investigated for their potential therapeutic properties, such as in the treatment of Chagas disease.[4]

Logical Relationship of this compound as a Synthetic Intermediate

Caption: Role as an intermediate in synthesizing bioactive molecules.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements [3]

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Friedel-Crafts acylation. While information on its direct biological activity is scarce, its utility as a precursor in the synthesis of potentially therapeutic compounds is evident. This guide provides a foundational understanding of this compound for researchers and professionals in the field of chemical synthesis and drug discovery. Further investigation into its biological effects and the development of detailed, validated analytical methods would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Synthesis of 3-chloro-1-(4-methylphenyl)-1-propanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-1-(4-methylphenyl)-1-propanone, a key intermediate in various organic syntheses. The primary method detailed is the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride, a robust and widely utilized transformation. This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary characterization data for the final product. The information is presented to be directly applicable for laboratory use by researchers and professionals in the fields of chemistry and drug development.

Introduction

3-chloro-1-(4-methylphenyl)-1-propanone, also known as 4'-methyl-3-chloropropiophenone, is a valuable chemical intermediate. Its structure, featuring a reactive chloropropyl chain and a substituted aromatic ring, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical agents and other fine chemicals. The most common and efficient method for the preparation of this compound is the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is highly regioselective, yielding predominantly the para-substituted product due to the directing effect of the methyl group on the toluene ring.

Reaction Mechanism and Signaling Pathway

The synthesis of 3-chloro-1-(4-methylphenyl)-1-propanone proceeds via the classical Friedel-Crafts acylation mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3-chloropropionyl chloride, polarizing the carbonyl group and facilitating the departure of the chloride to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactive intermediate.

-

Electrophilic Aromatic Substitution: The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methyl group of toluene is an ortho-, para-director, but due to steric hindrance, the acylation occurs predominantly at the para position. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 3-chloro-1-(4-methylphenyl)-1-propanone. The AlCl₃ catalyst is regenerated in the process.

4'-Methyl-3-chloropropiophenone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4'-Methyl-3-chloropropiophenone, a ketone derivative of interest in organic synthesis and pharmaceutical research.

Chemical Structure and Nomenclature

IUPAC Name: 3-chloro-1-(4-methylphenyl)propan-1-one[1]

Synonyms: this compound

The chemical structure of this compound consists of a propiophenone core, which is a three-carbon chain with a keto group, attached to a phenyl group. In this specific molecule, the phenyl ring is substituted at the 4-position with a methyl group, and the propyl chain is substituted at the 3-position with a chlorine atom.

Below is a two-dimensional representation of the chemical structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁ClO | [2] |

| Molecular Weight | 182.65 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 24-26 °C | [2] |

| Boiling Point | 288.1 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 146.3 ± 13.7 °C | [3] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of chemical compounds. For this compound, nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy data are available.[1] This information is vital for confirming the structure and purity of the synthesized compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. A plausible synthetic route involves the reaction of toluene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A general, non-detailed, synthetic approach is described as the reaction of p-chlorobenzoic acid with propionic anhydride, followed by subsequent reaction steps.[2] Another outlined method suggests the synthesis starting from toluene and 3-chloropropionyl chloride.[3]

Disclaimer: This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The experimental details provided are based on general chemical principles and analogous reactions, and may require optimization.

References

An In-depth Technical Guide to the Solubility of 4'-Methyl-3-chloropropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Methyl-3-chloropropiophenone, a key intermediate in various synthetic pathways. Understanding its solubility is critical for process development, purification, and formulation in the pharmaceutical and chemical industries. This document outlines the theoretical principles governing its solubility, presents predicted solubility in a range of common organic solvents, and details experimental protocols for precise solubility determination.

Introduction to this compound and Its Solubility

This compound (CAS No. 22422-21-5) is a substituted propiophenone with the molecular formula C₁₀H₁₁ClO.[1] Its structure, featuring a p-tolyl group and a chloromethyl ketone moiety, imparts a moderate polarity. The solubility of this compound is a crucial physical property that influences its handling, reaction kinetics, and purification methods such as crystallization. Accurate solubility data is essential for designing efficient synthetic routes and developing stable formulations.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar molecules, which have a net dipole moment, dissolve well in polar solvents, while nonpolar molecules dissolve well in nonpolar solvents. This compound, with its ketone and chloro-substituents, possesses some polar character, but the aromatic ring and alkyl chain contribute to its nonpolar nature. Therefore, it is expected to exhibit good solubility in a range of organic solvents and poor solubility in water.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive assessment can be made based on its chemical structure and the known solubility of analogous compounds. For instance, related compounds like 3-chloropropiophenone and 4'-chloropropiophenone are reported to be slightly soluble in chloroform and methanol, and insoluble in water.[3][4] Similarly, 4'-methylpropiophenone is generally soluble in organic solvents with limited water solubility.[5] Propiophenone itself is miscible with many organic solvents but insoluble in water.[6]

The following table summarizes the predicted solubility of this compound in various organic solvents. It is important to note that these are predictions and should be confirmed experimentally for any critical application.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the ketone oxygen of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | The dipole-dipole interactions between the polar aprotic solvent and the polar ketone and chloro groups of the solute are strong. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic ring of the solute can interact favorably with the aromatic solvent via π-π stacking. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | The polarity and dispersion forces of chlorinated solvents are well-suited to dissolve the solute, which also contains a chlorine atom. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity. |

| Alkanes | Hexane, Heptane | Slightly Soluble to Insoluble | The nonpolar nature of alkanes makes them poor solvents for the moderately polar this compound. |

| Water | Water | Insoluble | The largely organic and nonpolar structure of the solute, coupled with its inability to form strong hydrogen bonds with water, leads to very low aqueous solubility, a characteristic noted for similar propiophenones.[3][4][7] |

Experimental Protocols for Solubility Determination

Accurate solubility determination requires standardized experimental procedures. Below are methodologies for both qualitative and quantitative assessment.

This method provides a rapid assessment of solubility.

Materials:

-

This compound

-

A selection of organic solvents

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is considered "soluble."

-

If the solid has partially dissolved, it is "partially soluble."

-

If the solid remains largely undissolved, it is "insoluble."

-

Record the observations for each solvent.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]

Materials:

-

This compound

-

High-purity organic solvents

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV with a standard calibration curve).

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate the logical relationships in solubility prediction and a typical workflow for experimental solubility determination.

Caption: Logical relationship of solubility based on the "like dissolves like" principle.

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion

References

- 1. calpaclab.com [calpaclab.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lookchem.com [lookchem.com]

- 4. 4'-Chloropropiophenone CAS#: 6285-05-8 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Propiophenone - Wikipedia [en.wikipedia.org]

- 7. Propiophenone CAS#: 93-55-0 [m.chemicalbook.com]

- 8. Solubility Measurements | USP-NF [uspnf.com]

An In-depth Technical Guide to 4'-Methyl-3-chloropropiophenone: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4'-Methyl-3-chloropropiophenone (CAS No. 22422-21-5). The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling and use of this compound.

Chemical Identification and Physical Properties

This compound, with the IUPAC name 3-chloro-1-(4-methylphenyl)propan-1-one, is an organic compound with the chemical formula C10H11ClO.[1][2][3] It is also known by synonyms such as 3-Chloro-4'-methylpropiophenone and 3-Chloro-1-(p-tolyl)propan-1-one.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22422-21-5 | [1][2] |

| Molecular Formula | C10H11ClO | [1][2][3] |

| Molecular Weight | 182.65 g/mol | [3][4] |

| Appearance | Colorless or light yellow liquid | [3] |

| Melting Point | 77-80 °C | [3] |

| Boiling Point | 288.1 ± 23.0 °C (Predicted) | [3][5] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [3][5] |

| Flash Point | 146.3 ± 13.7 °C | [5] |

Hazard Identification and Classification

According to the Global Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic if swallowed (Acute Tox. 4).[1][4]

Table 2: GHS Hazard Classification

| Classification | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation mark) | Warning |

Source: AK Scientific, Inc. Safety Data Sheet[1], Sigma-Aldrich[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

-

Engineering Controls : Use only with adequate ventilation. Facilities storing or utilizing this material should be equipped with an eyewash fountain.[1]

-

Personal Protective Equipment (PPE) :

-

General Hygiene : Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]

-

Store in a tightly-closed container when not in use.[1]

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][6]

-

For long-term storage, maintain in a cool, dry place.[1]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

Table 3: First Aid Measures

| Exposure Route | First Aid Instructions |

| Ingestion | IF SWALLOWED: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting without medical advice. Never administer anything by mouth to an unconscious person. |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |

Source: AK Scientific, Inc. Safety Data Sheet[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[1]

-

Consult local regulations for disposal.[1]

Experimental Protocols

Signaling Pathways and Logical Relationships

Information regarding the specific biological signaling pathways affected by this compound is not available in the reviewed safety data sheets. Such information would typically be found in dedicated toxicological or pharmacological research studies, which are not publicly available for this compound.

However, a logical workflow for the safe handling of this chemical can be visualized.

This guide is intended to provide essential safety information for handling this compound. It is not a substitute for a thorough risk assessment that should be conducted prior to any use of this chemical. Always refer to the most current Safety Data Sheet provided by the supplier.

References

- 1. aksci.com [aksci.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 22422-21-5 [sigmaaldrich.com]

- 5. 3-Chlor-1-(4-methylphenyl)propan-1-on | CAS#:22422-21-5 | Chemsrc [chemsrc.com]

- 6. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

Commercial Sourcing and Synthetic Applications of 4'-Methyl-3-chloropropiophenone: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, 4'-Methyl-3-chloropropiophenone (CAS No. 22422-21-5) emerges as a valuable chemical intermediate. Its structural features make it a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. This technical guide provides an in-depth overview of the commercial availability of this compound for research purposes, along with insights into its potential synthetic applications based on its chemical class.

Commercial Availability for Research

This compound is available from several commercial suppliers that cater to the research and development market. These suppliers typically offer the compound in research-grade purity, suitable for laboratory-scale synthesis and analysis. Key purchasing considerations include purity, available quantities, and lead times. Below is a summary of representative commercial offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 22422-21-5 | Not specified; sold as a rare chemical for early discovery research. Buyer assumes responsibility to confirm purity.[1] | 50 mg |

| CP Lab Safety | This compound, min 98% | 22422-21-5 | Minimum 98%[2] | 250 mg[2] |

| Pharmaffiliates | 3-Chloro-1-(4-methylphenyl)propan-1-one | 22422-21-5 | Not specified | Inquiry required |

It is important to note that some suppliers, like Sigma-Aldrich, provide this product as part of a collection of rare chemicals for early discovery researchers and may not provide detailed analytical data.[1] In such cases, independent verification of identity and purity by the researcher is crucial.

Synthetic Applications in Research and Development

Derivatives of chloropropiophenone are recognized as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[3] For instance, the related compound 3-chloropropiophenone is a cornerstone in the synthesis of the antidepressant bupropion.[3] This highlights the potential of the chloropropiophenone scaffold in constructing complex molecular architectures for therapeutic agents.

Research has indicated that 3-chloro-1-(4-methylphenyl)propan-1-one can be used as a reagent in the synthesis of Mannich base-type derivatives, which have been investigated for the treatment of Chagas disease.[4] Furthermore, the broader class of methylpropiophenones are precursors in the synthesis of analgesics, central nervous system (CNS) drugs, and muscle relaxants.[5]

The general workflow for a researcher utilizing this compound would typically involve its acquisition from a commercial supplier, followed by its use as a starting material in a multi-step organic synthesis to generate novel compounds for biological screening.

Experimental Protocols: A Generalized Approach

Detailed, peer-reviewed experimental protocols for the synthesis of specific therapeutic agents using this compound are not widely published. However, a general synthetic strategy can be inferred from related reactions, such as the Friedel-Crafts acylation for the synthesis of similar ketones and subsequent modifications.

A plausible, though not explicitly documented, synthetic route to this compound itself would be a Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

A generalized experimental protocol for a reaction using a chloropropiophenone derivative as a starting material is the synthesis of m-chloropropiophenone as described in a patent. While this is for a different isomer, the principles can be informative.

Example Synthesis of m-chloropropiophenone (Illustrative, not for this compound):

This patented method involves the chlorination of propiophenone using anhydrous aluminum chloride as a catalyst.[6]

-

Reaction Setup: Propiophenone is used as the raw material. Anhydrous aluminum chloride serves as the catalyst. The reaction is carried out without an organic solvent.[6]

-

Chlorination: Chlorine gas is introduced into the reaction mixture.[6]

-

Hydrolysis: The reaction solution containing the m-chloropropiophenone is poured into a mixture of ice and hydrochloric acid for low-temperature hydrolysis.[6]

-

Purification: The organic layer is separated, washed, and then subjected to vacuum distillation to obtain the purified m-chloropropiophenone.[6] The reported purity of the final product can exceed 99.5%, with a yield of over 90%.[6]

Researchers working with this compound would likely adapt known synthetic transformations for ketones and alkyl chlorides to achieve their desired target molecules.

The logical flow of such a synthetic endeavor can be visualized as follows:

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents [patents.google.com]

An In-depth Technical Guide to a Key Propiophenone Intermediate in Pharmaceutical Synthesis

A Note on the Target Compound: Initial research indicates that while 4'-Methyl-3-chloropropiophenone (CAS 22422-21-5) is a commercially available chemical, there is a notable lack of extensive scientific literature detailing its role as a significant intermediate in major pharmaceutical or industrial syntheses. To provide a comprehensive and valuable technical guide as requested, this document will focus on the closely related and extensively documented compound, m-chloropropiophenone (3'-chloropropiophenone) . This propiophenone derivative is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the widely prescribed antidepressant, bupropion.

The Role of m-Chloropropiophenone as a Pivotal Chemical Intermediate

Introduction

m-Chloropropiophenone, also known as 3'-chloropropiophenone, is an aromatic ketone that serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring a reactive carbonyl group and a substituted phenyl ring, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This guide will provide a detailed overview of the synthesis of m-chloropropiophenone and its primary application as a key intermediate in the production of the antidepressant drug bupropion.

Synthesis of the Intermediate: m-Chloropropiophenone

There are several established methods for the synthesis of m-chloropropiophenone. The choice of method often depends on the desired scale, cost of starting materials, and safety considerations. Two common approaches are the Friedel-Crafts acylation and the Grignard reaction.

A process for preparing m-chloropropiophenone involves reacting propiophenone with anhydrous aluminum chloride in the presence of ethylene dichloride, followed by purging with chlorine gas.[2] Another method synthesizes m-chloropropiophenone from m-chlorobenzoic acid and propionic acid using a composite catalyst of iron and manganese dioxide, achieving a yield of up to 70.0% with a purity of 99.5%.[3]

Table 1: Synthesis of m-Chloropropiophenone via Grignard Reaction

| Reactants | Reagents & Solvents | Reaction Conditions | Yield | Reference |

| 3-Chlorobenzonitrile, Ethyl bromide | Magnesium, Tetrahydrofuran (THF), Hydrochloric acid | 1. Refluxing THF with magnesium and ethyl bromide. 2. Reaction with 3-chlorobenzonitrile. 3. Hydrolysis with HCl. | 92.6% | [4] |

Experimental Protocol: Synthesis of m-Chloropropiophenone via Grignard Reaction [5]

-

In a three-necked round-bottomed flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (0.2 mol), dry diethyl ether (30 ml), and a crystal of iodine.

-

Slowly add a solution of ethyl bromide (0.2 mol) in dry diethyl ether (30 ml).

-

Heat the mixture under reflux for one hour, then allow it to cool to room temperature.

-

Add a solution of 3-chlorobenzonitrile (0.12 mol) in dry diethyl ether (70 ml).

-

Stir the mixture overnight at room temperature.

-

Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of water (50 ml) followed by 6N hydrochloric acid (~100 ml) until the pH is acidic.

-

Stir for 1.5 hours and then extract the product with ethyl acetate.

-

Wash the organic layer twice with water, dry over anhydrous sodium sulfate, and concentrate on a rotary evaporator to yield m-chloropropiophenone.[5]

Core Application: Intermediate in the Synthesis of Bupropion

The most significant role of m-chloropropiophenone is as the starting material for the synthesis of bupropion, an antidepressant and smoking cessation aid.[6][7] The synthesis is a two-step process involving an initial α-bromination of m-chloropropiophenone, followed by a nucleophilic substitution reaction with tert-butylamine.[6]

Step 1: α-Bromination of m-Chloropropiophenone

The first step is the selective bromination at the carbon atom alpha to the carbonyl group. This reaction is typically carried out using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via an enol intermediate under acidic conditions.[8][9]

Caption: Synthetic pathway of Bupropion HCl from m-Chloropropiophenone.

Table 2: Comparison of Bromination Conditions for m-Chloropropiophenone

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield/Conversion | Reference |

| Bromine (Br₂) | - | Dichloromethane | Ambient | 0.67 | 87% (isolated yield) | [10] |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid | Acetonitrile | 60-65 | 2 | 99.95% (conversion) | [11] |

| N-Bromosuccinimide (NBS) | Ammonium acetate | Ethyl acetate | Reflux (~77) | ~1.2 | >97% (conversion) | [6] |

Step 2: Amination with tert-Butylamine

The resulting α-bromo-m-chloropropiophenone is then reacted with tert-butylamine in a nucleophilic substitution (SN2) reaction to form bupropion free base.[8] The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, which facilitates purification and improves the stability of the compound.[12]

Table 3: Overall Yield of Bupropion HCl from m-Chloropropiophenone

| Bromination Method | Amination Conditions | Overall Yield | Purity | Reference |

| Bromine, no solvent | Reflux with t-butylamine | 70-80% | >99.9% (HPLC) | [13] |

| NBS/p-TSA, Acetonitrile | t-butylamine in NMP/Toluene | 75% | 100% (GC) | [11] |

| NBS/NH₄OAc, Ethyl Acetate | t-butylamine in Cyrene | 68% | - | [6] |

Experimental Protocol: Greener Synthesis of Bupropion Hydrochloride [6]

-

Step 1: Bromination

-

Dissolve m-chloropropiophenone (0.5 g, 2.95 mmol) and N-bromosuccinimide (1.23 g, 6.93 mmol) in ethyl acetate (5 mL).

-

Add ammonium acetate (0.024 g, 0.295 mmol) and heat the solution to reflux for approximately 70 minutes, until the red bromine color disappears.

-

Cool the solution to room temperature, filter, and wash with water (10 mL).

-

Remove the ethyl acetate under reduced pressure to obtain the intermediate as an orange-brown oil.

-

-

Step 2: Amination and Salt Formation

-

To the intermediate, add Cyrene (2.5 mL) and tert-butylamine (2.5 mL) and stir the solution at 55-60 °C for 20 minutes.

-

Dissolve the mixture in ethyl acetate (15 mL) and wash with water (3 x 15 mL).

-

Add 1 M hydrochloric acid (12 mL) to the organic layer and separate the aqueous layer after stirring.

-

Concentrate the aqueous layer under reduced pressure to yield an orange-brown paste.

-

Crystallize the residue from propan-2-ol (~1 mL) and collect the crystals via vacuum filtration to obtain bupropion hydrochloride.

-

Caption: Experimental workflow for the greener synthesis of bupropion.

Greener Approaches to Bupropion Synthesis

Traditional methods for bupropion synthesis often employ hazardous reagents and solvents such as elemental bromine, dichloromethane (DCM), and N-methylpyrrolidinone (NMP).[6][7] In recent years, significant efforts have been made to develop greener and safer synthetic routes. These alternative methods focus on:

-

Replacing hazardous reagents: Substituting highly toxic and volatile bromine with the solid, easier-to-handle N-bromosuccinimide (NBS).[6][11]

-

Utilizing safer solvents: Replacing reprotoxic and carcinogenic solvents like NMP and DCM with greener alternatives such as ethyl acetate and the bio-based solvent Cyrene.[6][7]

-

Improving work-up procedures: Using dilute hydrochloric acid and ethyl acetate for extraction instead of concentrated HCl and highly flammable diethyl ether, which also reduces the overall waste generated.[6][14]

These modifications not only enhance the safety profile of the synthesis but also align with the principles of green chemistry by reducing the environmental impact.[7]

m-Chloropropiophenone is a fundamentally important chemical intermediate, primarily due to its role as the direct precursor to the widely used pharmaceutical, bupropion. The synthesis of bupropion from m-chloropropiophenone is a classic example of α-halogenation followed by nucleophilic substitution, and it serves as a valuable case study for process optimization and the implementation of greener chemical practices. For researchers and professionals in drug development, a thorough understanding of the synthesis and handling of this key intermediate is essential for the efficient and safe production of this vital medication.

References

- 1. Page loading... [guidechem.com]

- 2. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 3. researchgate.net [researchgate.net]

- 4. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. studylib.net [studylib.net]

- 9. Answered: Synthesis of ZybanⓇ: 1. Write a mechanism for the bromination of m-chloropropiophenone. Br₂ CH2Cl2 Cl Br 2. Give the expected m/z (to a round number) for the… | bartleby [bartleby.com]

- 10. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]

- 11. chem.bg.ac.rs [chem.bg.ac.rs]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Synthesis of 4'-Methyl-3-chloropropiophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4'-Methyl-3-chloropropiophenone, a key intermediate in the production of various pharmaceuticals, notably Bupropion. The core of this synthesis is the Friedel-Crafts acylation, a robust method for attaching an acyl group to an aromatic ring. This document details the reaction mechanism, experimental protocols, and critical process parameters for researchers in organic synthesis and medicinal chemistry.

Reaction Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] The synthesis of this compound involves the reaction of toluene with 3-chloropropionyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3]

The mechanism proceeds in several distinct steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with 3-chloropropionyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.[2][4]

-

Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Regioselectivity: The methyl group (-CH₃) on the toluene ring is an activating, ortho-, para-directing group.[5] It donates electron density to the ring, making it more reactive than benzene. The acylation occurs predominantly at the para-position (position 4) relative to the methyl group, largely due to reduced steric hindrance compared to the ortho-positions.[6]

-

Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.[4][7]

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Experimental Protocol

This section provides a detailed methodology for the synthesis. The protocol is adapted from established procedures for Friedel-Crafts acylation, such as the synthesis of 3-chloropropiophenone from benzene.[8][9]

2.1 Materials and Reagents

| Reagent | Formula | M.W. | Moles (equiv) | Amount |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.25 | 38.2 g |

| 3-Chloropropionyl Chloride | C₃H₄Cl₂O | 126.97 | 1.0 | 29.0 g (22.8 mL) |

| Toluene | C₇H₈ | 92.14 | 1.0 | 21.1 g (24.3 mL) |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | ~200 mL |

| Concentrated Hydrochloric Acid | HCl | 36.46 | - | As needed |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

| Ice | H₂O | 18.02 | - | As needed |

2.2 Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (38.2 g, 286.5 mmol).[9] Add 50 mL of anhydrous dichloromethane to create a suspension.

-

Cooling: Cool the suspension to 0°C using an ice/water bath.[8]

-

Addition of Acyl Chloride: In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (29.0 g, 229.2 mmol) in 90 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature at 0°C.[9]

-

Addition of Aromatic Substrate: After the first addition is complete, prepare a solution of toluene (21.1 g, 229.2 mmol) in 25 mL of anhydrous dichloromethane in the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.[9]

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-15 hours.[8][9] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing approximately 70 g of crushed ice and 7 g of concentrated hydrochloric acid, with vigorous stirring.[8][9]

-

Work-up:

-

Transfer the quenched mixture to a separatory funnel. Collect the organic layer.

-

Extract the aqueous layer twice with 100 mL portions of dichloromethane.[9]

-

Combine all organic layers. Wash sequentially with two portions of saturated sodium bicarbonate solution and then with brine.[8]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[9]

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.[8]

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., pentane or ethanol/water) to yield pure this compound.

-

Experimental Workflow

The following diagram provides a visual summary of the entire synthesis and purification process.

Caption: Overall workflow for the synthesis of this compound.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. brainly.com [brainly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Stability and Storage Conditions for 4'-Methyl-3-chloropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 4'-Methyl-3-chloropropiophenone. Due to the limited availability of specific public data on this compound, this document also furnishes detailed, generalized experimental protocols for conducting forced degradation studies and outlines a proposed, hypothetical degradation pathway based on the compound's chemical structure and established principles of organic chemistry. This guide is intended to provide a foundational framework for researchers and professionals engaged in the handling, storage, and analysis of this compound.

Introduction

This compound is a chemical intermediate with applications in organic synthesis. A thorough understanding of its stability profile is critical for ensuring its quality, and integrity throughout its lifecycle, from storage to application in research and development. This document collates available safety and handling information and presents a structured approach to stability testing.

Recommended Storage and Handling

Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, the following general storage and handling guidelines are recommended to maintain its stability and ensure safety.

Table 1: General Storage and Handling Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] Recommended storage temperature may be specified on the product label. | To minimize thermal degradation. |

| Humidity | Keep in a dry place.[1] | To prevent hydrolysis. |

| Light | Store away from direct light. | To prevent photolytic degradation. |

| Ventilation | Store in a well-ventilated place.[1] | To ensure the dispersion of any potential vapors. |

| Container | Keep container tightly closed.[1] | To prevent contamination and exposure to moisture and air. |

| Incompatibilities | Incompatible with strong oxidizing agents and strong bases.[1] | To avoid chemical reactions that could lead to degradation or hazardous situations. |

Forced Degradation Studies: A Proposed Experimental Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3][4] The following is a generalized protocol for conducting a forced degradation study on this compound, based on industry best practices.

Objective

To investigate the degradation behavior of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis, to develop a stability-indicating analytical method.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, Acetonitrile, and other necessary solvents and buffers.

-

Equipment: HPLC with a UV or DAD detector, pH meter, photostability chamber, oven, calibrated glassware.

Experimental Workflow

Caption: A generalized workflow for conducting a forced degradation study.

Stress Conditions (Illustrative)

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at 60°C.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at 60°C.

-

Neutral Hydrolysis: Reflux a solution of the compound in water at 60°C.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C.

-

Photolytic Degradation: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Samples should be withdrawn at appropriate time points and analyzed by a suitable, validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

Proposed Degradation Pathway

While specific degradation pathways for this compound are not documented in the public domain, a hypothetical pathway can be proposed based on its chemical structure. The presence of a ketone functional group and a chloroalkane chain suggests potential sites for degradation.

Caption: A hypothetical degradation pathway for this compound.

Potential Degradation Reactions:

-

Elimination: Under basic conditions, dehydrochlorination could occur, leading to the formation of 4'-methylphenyl vinyl ketone.

-

Hydrolysis: The chloro group could be susceptible to hydrolysis, particularly under neutral or slightly acidic/basic conditions at elevated temperatures, yielding 4'-methyl-3-hydroxypropiophenone.

-

Oxidation: The ketone and the alkyl chain could be susceptible to oxidation, potentially leading to ring-opening or cleavage of the side chain to form various smaller acidic and neutral fragments.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[5] The development of such a method is a critical outcome of forced degradation studies.

Caption: Workflow for developing a stability-indicating analytical method.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the NMR Spectral Analysis of 4'-Methyl-3-chloropropiophenone

Note to the Reader: Extensive searches of publicly available scientific databases and literature did not yield specific ¹H and ¹³C NMR spectral data for 4'-Methyl-3-chloropropiophenone. The following application notes and protocols are presented as a template to guide researchers in the analysis of this compound once spectral data is acquired. The data presented in the tables is hypothetical and based on structurally related compounds for illustrative purposes.

Introduction

This compound is a chemical intermediate of interest in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound, along with a standardized format for data presentation.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme is used consistently in the data tables.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data (500 MHz, CDCl₃)

| Peak No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.88 | d | 8.2 | 2H | H-2, H-6 |

| 2 | 7.28 | d | 8.2 | 2H | H-3, H-5 |

| 3 | 3.90 | t | 6.5 | 2H | H-9 |

| 4 | 3.45 | t | 6.5 | 2H | H-8 |

| 5 | 2.43 | s | - | 3H | H-10 |

¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Peak No. | Chemical Shift (δ, ppm) | Assignment |

| 1 | 196.5 | C-7 |

| 2 | 144.8 | C-4 |

| 3 | 134.0 | C-1 |

| 4 | 129.5 | C-3, C-5 |

| 5 | 128.3 | C-2, C-6 |

| 6 | 41.0 | C-9 |

| 7 | 38.5 | C-8 |

| 8 | 21.7 | C-10 |

Experimental Protocols

Sample Preparation

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and vortex or sonicate the sample until the solid is completely dissolved.

-

Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

Caption: Experimental workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.0 s

-

Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signals.

-

Phase correct the resulting spectra manually.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Pick and list all peaks in both the ¹H and ¹³C spectra.

Data Interpretation and Structural Assignment

The interpretation of the NMR spectra is crucial for confirming the structure of this compound.

Application Note: Mass Spectrometry Fragmentation Analysis of 4'-Methyl-3-chloropropiophenone

Abstract

This application note provides a detailed protocol and analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4'-Methyl-3-chloropropiophenone. This compound, a substituted propiophenone, is of interest to researchers in medicinal chemistry and drug development. Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex matrices. The primary fragmentation pathways are predicted to be driven by alpha-cleavage adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.

Introduction

This compound is an aromatic ketone containing both methyl and chloro substituents. Mass spectrometry, particularly utilizing electron ionization, is a powerful analytical technique for determining the molecular weight and structure of such organic molecules.[1] Upon ionization, the molecule undergoes characteristic fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[2] This document outlines the predicted fragmentation pathways and provides a generalized protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Fragmentation Pattern

The fragmentation of this compound in an EI-MS system is primarily dictated by the ketone functional group and the presence of the aromatic ring and halogen. The most likely fragmentation pathways initiated by the high-energy electrons (typically 70 eV) are alpha-cleavages and rearrangements.[3][4]

The key fragmentation mechanisms are:

-

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is cleaved.[5] For ketones, this is a major fragmentation pattern.[6] Two primary alpha-cleavage routes are possible:

-

Loss of the chloropropyl radical (•CH2CH2Cl) to form the stable 4-methylbenzoyl cation.

-

Loss of the 4-methylphenyl radical (•C6H4CH3) to form the 3-chloropropionyl cation.

-

-

Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical.

-

Rearrangements: Loss of small neutral molecules, such as HCl, can occur through rearrangement processes.

The most prominent fragmentation is expected to be the formation of the 4-methylbenzoyl cation (m/z 119) due to its resonance stabilization. Further fragmentation of this ion by losing a neutral carbon monoxide (CO) molecule to form the tolyl cation (m/z 91) is also anticipated.

Quantitative Data Summary

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their plausible relative abundance in the EI mass spectrum of this compound. The presence of chlorine is indicated by the characteristic M+2 isotope peak with an abundance of approximately one-third that of the M peak.[6]

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance (%) |

| 184/186 | [C10H11ClO]•+ | Molecular Ion (M•+/ M+2•+) | 20 |

| 119 | [C8H7O]+ | α-cleavage: [M - •CH2CH2Cl]+ | 100 |

| 91 | [C7H7]+ | [C8H7O]+ - CO | 60 |

| 93/95 | [C3H4ClO]+ | α-cleavage: [M - •C7H7]+ | 15 |

| 65 | [C5H5]+ | [C7H7]+ - C2H2 | 35 |

| 63 | [C2H2Cl]+ | Fragmentation of [C3H4ClO]+ | 10 |

Experimental Protocol: GC-MS Analysis

This protocol describes a general method for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system with an Electron Ionization source.

4.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate.[7]

-

Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.

-

Transfer the final solution to a 2 mL autosampler vial.

4.2. Instrumentation A standard GC-MS system equipped with a capillary column and an EI source is used.

4.3. GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph (GC) | |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV[8] |

| Mass Range | 40-450 amu |

| Scan Speed | 1000 amu/s |

| Transfer Line Temp | 280 °C |

4.4. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Correlate the observed fragments with the predicted fragmentation pathways to confirm the structure.

Visualized Fragmentation Pathway

The following diagrams illustrate the primary fragmentation workflow and the logical relationships in the fragmentation cascade of this compound.

Conclusion

The analysis of this compound by electron ionization mass spectrometry is predicted to yield a characteristic and interpretable fragmentation pattern. The dominant fragmentation pathway involves alpha-cleavage, resulting in a highly stable 4-methylbenzoyl cation at m/z 119, which serves as the expected base peak. Subsequent loss of carbon monoxide to form the tolyl cation at m/z 91 is also a significant process. The protocol provided herein offers a robust starting point for the reliable GC-MS analysis of this compound, facilitating its unambiguous identification for research and quality control purposes.

References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Ionization Modes: EI : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

Application Note: FTIR Analysis of 4'-Methyl-3-chloropropiophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used for the identification and characterization of functional groups within a molecule.[1][2][3] By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, which corresponds to the vibrational frequencies of the bonds present in the molecule. This application note details the FTIR analysis of 4'-Methyl-3-chloropropiophenone, a substituted aromatic ketone. The identification of its key functional groups is critical for quality control, reaction monitoring, and characterization in pharmaceutical and chemical research.

The structure of this compound contains several distinct functional groups amenable to FTIR analysis: an aromatic ketone, a C-Cl bond, a methyl group, and a methylene group. This document provides the expected vibrational frequencies for these groups and a detailed protocol for sample analysis.

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1585 & 1500 - 1400 | Variable |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |

| Ketone (Aryl Ketone) | C=O Stretch | 1690 - 1666 | Strong |

| Alkyl Halide | C-Cl Stretch | 850 - 550 | Strong |

| Alkyl (Propio- chain) | C-H Stretch (CH₂) | 2940 - 2920 | Medium |

| Alkyl (Methyl group) | C-H Stretch (CH₃) | 2960 - 2850 | Strong |

| Alkyl (Propio- chain) | C-H Bend (CH₂ Scissoring) | 1470 - 1450 | Variable |

| Alkyl (Methyl group) | C-H Bend (Rocking) | 1370 - 1350 | Variable |

Table derived from multiple sources.[4][5][6][7][8][9][10]

Analysis of Functional Groups

-

Aromatic System: The presence of the substituted benzene ring is confirmed by several bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region.[4][11] The characteristic in-ring C=C stretching vibrations typically appear as a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][7] Furthermore, strong absorptions due to C-H out-of-plane ("oop") bending are expected between 900 and 675 cm⁻¹.[4][7]

-

Ketone Carbonyl Group (C=O): The most distinct peak in the spectrum of a ketone is the strong absorption from the C=O stretching vibration. For aromatic ketones, where the carbonyl group is conjugated with the benzene ring, this peak is shifted to a lower wavenumber, typically appearing in the 1690-1666 cm⁻¹ range.[6][10] This conjugation effect is due to the delocalization of electrons, which weakens the C=O double bond.[12]

-

Chloro Group (C-Cl): The stretching vibration of the carbon-chlorine bond is a key diagnostic feature for alkyl halides. This absorption is typically found in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹.[5][8]

-

Alkyl Groups (Methyl and Methylene): The propiophenone moiety contains both methyl (from the toluene derivative part) and methylene groups. The C-H stretching vibrations of these sp³ hybridized carbons will appear in the 3000-2850 cm⁻¹ range.[5][9] Bending vibrations, such as methylene scissoring (1470-1450 cm⁻¹) and methyl rocking (1370-1350 cm⁻¹), are also expected.[5][9]

Experimental Protocols

The following protocol details the preparation of a solid sample of this compound for FTIR analysis using the KBr pellet technique. This method is widely used for solid samples to obtain high-quality spectra.[13][14]

Materials and Equipment:

-

This compound sample

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet die and hydraulic press

-

FTIR Spectrometer

-

Spatula

-

Desiccator

Protocol: KBr Pellet Method

-

Drying: Dry the KBr powder in an oven at approximately 100°C for several hours to remove any absorbed moisture, which can interfere with the IR spectrum. Store the dried KBr in a desiccator.

-

Sample Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.[13] Grind the sample into a very fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[15]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[13] Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure it is homogeneous.

-

Pellet Pressing: Transfer the powdered mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.[13][16]

-

Background Spectrum: Place an empty sample holder or a blank KBr pellet (if prepared) into the FTIR spectrometer's sample compartment. Run a background scan to record the spectrum of the instrument's environment and the KBr, which will be subtracted from the sample spectrum.[14]

-

Sample Analysis: Carefully remove the sample pellet from the die and place it in the spectrometer's sample holder. Acquire the FTIR spectrum of the sample. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[8][16]

-

Data Processing: The acquired spectrum should be baseline corrected if necessary. Identify and label the key absorption bands corresponding to the functional groups of this compound.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a popular alternative that requires minimal sample preparation.[14] A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[13][17] A spectrum is then collected directly. This method is faster but may result in slight differences in peak intensities and positions compared to the transmission (KBr pellet) method.[14]

Visualizations

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

References

- 1. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 2. journalwjbphs.com [journalwjbphs.com]

- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. jascoinc.com [jascoinc.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. scribd.com [scribd.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

using 4'-Methyl-3-chloropropiophenone in the synthesis of mephedrone analogs

I am unable to fulfill this request. Providing detailed instructions and protocols for the synthesis of mephedrone analogs falls under my safety guidelines regarding the facilitation of producing harmful chemical agents. My purpose is to be helpful and harmless, and providing information that could be used to create illegal and dangerous substances is a direct violation of this core principle.

The synthesis of controlled substances is a regulated activity with significant legal and ethical implications. The information requested could be misused to create illicit drugs, which have a profound negative impact on individuals and society. Therefore, I must decline this request to prevent any potential harm.

If you are a researcher or professional with a legitimate interest in the study of controlled substances for approved research purposes, please consult appropriate, authorized scientific literature and adhere to all legal and institutional guidelines for such research.

Application of 4'-Methyl-3-chloropropiophenone in Medicinal Chemistry: Application Notes and Protocols